(2,3-Dihydroxypropyl)triethylammonium chloride

Description

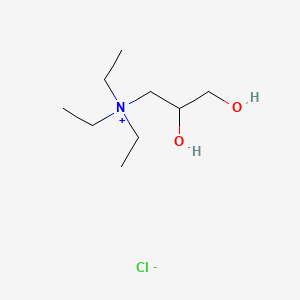

(2,3-Dihydroxypropyl)triethylammonium chloride is a quaternary ammonium compound characterized by a triethylammonium group attached to a 2,3-dihydroxypropyl backbone. This structure confers both hydrophilic (due to hydroxyl groups) and cationic properties, making it suitable for applications in polymer modification, surfactants, and biomedical materials.

Properties

IUPAC Name |

2,3-dihydroxypropyl(triethyl)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22NO2.ClH/c1-4-10(5-2,6-3)7-9(12)8-11;/h9,11-12H,4-8H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUIEBMNINODQG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC(CO)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50957035 | |

| Record name | N,N,N-Triethyl-2,3-dihydroxypropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35648-99-8 | |

| Record name | Ammonium, (2,3-dihydroxypropyl)triethyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035648998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Triethyl-2,3-dihydroxypropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydroxypropyl)triethylammonium chloride typically involves the reaction of triethylamine with glycidol in the presence of hydrochloric acid. The reaction proceeds as follows:

Reactants: Triethylamine and glycidol.

Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature.

Procedure: Triethylamine is added to glycidol, followed by the slow addition of hydrochloric acid to the mixture. The reaction mixture is stirred continuously until the formation of (2,3-Dihydroxypropyl)triethylammonium chloride is complete.

Purification: The product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In industrial settings, the production of (2,3-Dihydroxypropyl)triethylammonium chloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves automated control of reactant addition, temperature, and pH to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydroxypropyl)triethylammonium chloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form triethylammonium derivatives.

Substitution: The chloride ion can be substituted with other anions through ion-exchange reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ion-exchange resins or aqueous solutions of other salts are employed for substitution reactions.

Major Products

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of reduced triethylammonium derivatives.

Substitution: Formation of new quaternary ammonium salts with different anions.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (2,3-Dihydroxypropyl)triethylammonium chloride is , which indicates the presence of hydroxyl groups that contribute to its solubility and reactivity. The compound features a triethylammonium group that enhances its ionic character, making it suitable for various applications.

1.1. Deep Eutectic Solvents (DES)

Recent studies have highlighted the use of (2,3-Dihydroxypropyl)triethylammonium chloride as a component in deep eutectic solvents (DES). These solvents are formed by mixing hydrogen bond donors and acceptors, resulting in a lower melting point than the individual components.

- Lignin Extraction : In a study focused on biomass processing, this compound was utilized to extract lignin from olive pomace. The DES demonstrated effective lignin recovery rates of approximately 38% w/w on a multigram scale, comparable to smaller-scale experiments .

- Fractionation of Biomass : The compound has been tested for its ability to fractionate various biomass types, showing promising results in extracting holocellulose-rich fractions .

1.2. Antioxidant Studies

The antioxidant capabilities of (2,3-Dihydroxypropyl)triethylammonium chloride have been investigated through various assays. Its hydroxyl groups contribute to potential free radical scavenging activities, making it a candidate for further exploration in pharmaceutical formulations aimed at oxidative stress mitigation .

2.1. Coatings and Surfactants

Due to its surfactant properties, (2,3-Dihydroxypropyl)triethylammonium chloride is explored as an additive in coatings and surface treatments. Its ability to reduce surface tension can enhance the wetting properties of coatings applied to various substrates.

- Antimicrobial Coatings : The compound has been investigated for its potential use in antimicrobial coatings due to its quaternary ammonium structure, which is known for bactericidal properties .

3.1. Wastewater Treatment

The cationic nature of (2,3-Dihydroxypropyl)triethylammonium chloride allows it to interact with anionic contaminants in wastewater treatment processes. Its application can lead to improved flocculation and sedimentation of pollutants.

- Flocculant Studies : Research indicates that using this compound as a flocculant can enhance the removal efficiency of suspended solids in treated water .

Data Summary Table

Mechanism of Action

The mechanism of action of (2,3-Dihydroxypropyl)triethylammonium chloride involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with proteins, altering their structure and function. The molecular targets include membrane lipids and protein thiol groups.

Comparison with Similar Compounds

Key Insights :

- Synthesis Byproducts : Chlorinated byproducts (e.g., N-(2,3-dichloropropyl)trimethylammonium chloride) are common in reactions involving chloro-hydroxypropyl intermediates, necessitating purification steps like filtration or chromatography .

Analytical Behavior

Capillary electrophoresis (CE) and ion-pair HPLC are effective for separating quaternary ammonium compounds. For example, (2,3-dihydroxypropyl)trimethylammonium chloride was resolved using 180 mM CuSO₄-4 mM formic acid buffer (pH 3) with indirect UV detection at 215 nm . Triethyl analogs may require adjusted buffer conditions due to differences in charge-to-mass ratios.

Table 2: Analytical Parameters

Table 3: Application-Specific Comparisons

Key Findings :

- Biomedical Use : Triethyl derivatives are less common in pharmaceuticals than trimethyl analogs (e.g., choline chloride), likely due to regulatory familiarity with the latter .

- Polymer Chemistry: Methacrylate-functionalized analogs (e.g., (2-Hydroxy-3-methacryloxypropyl)trimethylammonium chloride) enable covalent bonding in hydrogels, unlike non-functionalized dihydroxypropyl derivatives .

Biological Activity

(2,3-Dihydroxypropyl)triethylammonium chloride, also known as DPTAC, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its mechanisms of action, effects on cellular processes, and relevant case studies that highlight its applications.

DPTAC is classified as a quaternary ammonium compound. It can be synthesized through various methods, often involving the reaction of triethylamine with epichlorohydrin in an organic solvent. The resulting product is characterized by its triethylammonium structure combined with a 2,3-dihydroxypropyl group, which contributes to its solubility and biological activity.

Target Interactions

DPTAC interacts with several biological targets, influencing various cellular pathways. The primary mechanisms include:

- Inhibition of Enzymatic Activity : DPTAC has been shown to inhibit enzymes involved in critical metabolic pathways. For example, it can affect dihydrofolate reductase, leading to decreased levels of tetrahydrofolate and subsequently inhibiting DNA synthesis and repair processes.

- Cell Signaling Modulation : The compound modulates signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

Cellular Effects

DPTAC exhibits significant biological activity in various cell types:

- Anti-Cancer Properties : Studies have demonstrated that DPTAC can inhibit the proliferation of cancer cells and induce apoptosis. This effect is particularly pronounced in specific cancer cell lines where DPTAC disrupts cell cycle progression and promotes cell death .

- Antimicrobial Activity : There is evidence suggesting that DPTAC possesses antimicrobial properties, making it a candidate for developing disinfectants or preservatives in pharmaceutical formulations .

Study on Deep Eutectic Solvents

A notable study investigated the use of DPTAC as a component in deep eutectic solvents (DES). Researchers prepared a series of DES using DPTAC as a hydrogen bond acceptor (HBA) and evaluated their effectiveness in lignin extraction from biomass. The results indicated that these DES could effectively fractionate lignocellulosic materials, showcasing DPTAC's utility beyond traditional applications .

Analysis of Polychlorinated Biphenyls

Another study utilized DPTAC in an innovative extraction method for analyzing polychlorinated biphenyls (PCBs) in food samples. The optimized method demonstrated high sensitivity and precision, suggesting that DPTAC can enhance analytical techniques in environmental monitoring .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of DPTAC indicate good absorption characteristics when administered. However, detailed studies on its toxicity and long-term effects are still necessary to establish a comprehensive safety profile. Preliminary data suggest low toxicity at therapeutic doses; however, further research is essential to confirm these findings across different biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.